4-Bromo-8-ethylquinoline
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Description
4-Bromo-8-ethylquinoline is a heterocyclic compound with the molecular formula C₁₁H₁₀BrN . It belongs to the quinoline family, which is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. Quinoline derivatives have gained significant attention due to their versatile applications in industrial and medicinal fields .
Synthesis Analysis
Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinoline derivatives .
One specific example involves the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate, leading to the formation of quinoline .
Molecular Structure Analysis
The molecular structure of This compound consists of an eight-membered quinoline ring with a bromine atom at position 4 and an ethyl group at position 8. The presence of these substituents influences its chemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. These reactions allow for the modification and diversification of the quinoline scaffold, making it a valuable building block in drug discovery and synthetic organic chemistry .
Safety and Hazards
Properties
CAS No. |
1070879-26-3 |
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Molecular Formula |
C11H10BrN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-bromo-8-ethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-7H,2H2,1H3 |
InChI Key |
KEZCZGIXNBDAAB-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)Br |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)Br |
Origin of Product |
United States |
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